molecular formula C22H21N5O3 B2908217 3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 886901-81-1

3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2908217
CAS No.: 886901-81-1
M. Wt: 403.442
InChI Key: BMIGEKNTQHRTLT-UHFFFAOYSA-N
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Description

“3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenethylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions could target the oxo groups, converting them into hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the purine core or the phenethylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might serve as a probe or inhibitor for studying enzyme functions, particularly those involving purine metabolism.

Medicine

Potential medical applications could include its use as a lead compound for developing new drugs targeting purine-related pathways, such as those involved in cancer or viral infections.

Industry

In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals, pharmaceuticals, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for “3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione” would likely involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit or modulate the activity of enzymes involved in purine metabolism, potentially affecting cellular processes like DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine compound found in chocolate, with mild stimulant properties.

    Adenine: A fundamental purine base in DNA and RNA.

Uniqueness

Compared to these similar compounds, “3-methyl-7-(2-oxo-2-phenylethyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione” has unique substituents that may confer distinct biological activities or chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-7-phenacyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-26-19-18(20(29)25-22(26)30)27(14-17(28)16-10-6-3-7-11-16)21(24-19)23-13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIGEKNTQHRTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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